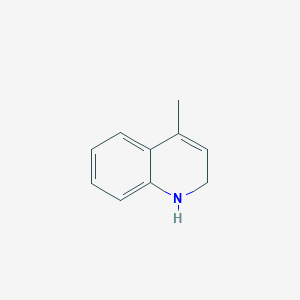

4-Methyl-1,2-dihydroquinoline

描述

Significance of the Dihydroquinoline Core in Heterocyclic Chemistry

The dihydroquinoline core is a fundamental structural motif in heterocyclic chemistry, recognized for its presence in a wide array of natural products and pharmacologically active substances. researchgate.net This partially saturated version of the quinoline (B57606) ring system provides a three-dimensional geometry that is often crucial for biological activity. The dihydroquinoline framework is a common pharmacophore in medicinal chemistry, frequently associated with activity in the central nervous system and as a kinase inhibitor. Its derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. brieflands.com The versatility of the dihydroquinoline core allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and materials science. mdpi.com

Historical Development of Synthetic Approaches to 1,2-Dihydroquinolines

The synthesis of quinolines and their dihydro derivatives has a rich history, with many classical methods still in use today. The Skraup synthesis, a historically significant method, has been modified over the years to produce 1,2-dihydroquinolines. researchgate.netresearchgate.net Traditional approaches often required harsh conditions, such as high temperatures and strong acids. researchgate.netchemrxiv.org

In the twenty-first century, a focus on greener and more efficient synthetic methodologies has led to the development of new approaches. researchgate.netresearchgate.net These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and the use of catalysts like zeolites and magnesium bromide to improve yields and regioselectivity. researchgate.net Other modern techniques involve the use of microwave irradiation and solvent-free conditions to create more sustainable chemical processes. researchgate.netneliti.com More recent innovations include gold-catalyzed intramolecular hydroarylation reactions and hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) for the targeted synthesis of substituted 1,2-dihydroquinolines. mdpi.comchemrxiv.orgnih.gov

Structural Features and Nomenclature Conventions within Academic Contexts

4-Methyl-1,2-dihydroquinoline is a heterocyclic compound with the chemical formula C₁₀H₁₁N. nih.gov Its structure consists of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring, with a methyl group substituted at the fourth position. The "1,2-dihydro" designation indicates the saturation of the bond between the nitrogen at position 1 and the carbon at position 2.

In academic literature, the nomenclature of quinoline derivatives follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the quinoline ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the heterocyclic ring and then the fused benzene ring. youtube.comyoutube.com Therefore, in this compound, the methyl group is located on the carbon atom at the fourth position of the quinoline core.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 22514-60-9 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

属性

CAS 编号 |

22514-60-9 |

|---|---|

分子式 |

C10H11N |

分子量 |

145.20 g/mol |

IUPAC 名称 |

4-methyl-1,2-dihydroquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 |

InChI 键 |

RDDXLTPBALMBBI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCNC2=CC=CC=C12 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1,2 Dihydroquinoline and Its Derivatives

Catalytic Strategies for Dihydroquinoline Ring Construction

The construction of the 1,2-dihydroquinoline (B8789712) scaffold, a core structural motif in numerous biologically active compounds and synthetic intermediates, has been the focus of extensive research. Advanced catalytic methodologies have emerged as powerful tools for the efficient and selective synthesis of these heterocyclic systems. These strategies often employ transition metals to facilitate complex bond-forming cascades, providing access to a diverse range of substituted dihydroquinolines under mild reaction conditions.

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis stands at the forefront of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. In the context of 4-methyl-1,2-dihydroquinoline and its derivatives, catalysts based on gold, palladium, cobalt, indium, and iron have proven particularly effective. These metals, with their unique electronic properties and reactivity, facilitate a variety of transformations, including intramolecular hydroarylation, sequential amination and cyclization, transfer hydrogenation, tandem reactions, and alkyne-carbonyl metathesis. Each of these methods offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity, contributing significantly to the synthetic chemist's toolbox for accessing this important class of nitrogen heterocycles.

Gold(I) catalysis has been successfully employed for the synthesis of 4-substituted-1,2-dihydroquinolines through the intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines. unicatt.itmdpi.com This methodology relies on the electrophilic activation of the alkyne by the gold catalyst, which triggers the cyclization event.

A study demonstrated the use of N-ethoxycarbonyl protected-N-propargylanilines as substrates for this transformation. mdpi.com The reaction proceeds via a 6-endo-dig cyclization pathway to furnish the desired 1,2-dihydroquinoline derivatives in good to high yields. unicatt.itmdpi.com The choice of catalyst and reaction conditions can be tuned to control the regioselectivity of the cyclization, particularly with meta-substituted aniline (B41778) derivatives. mdpi.com For instance, the use of JohnPhosAu(CH₃CN)SbF₆ as a catalyst has been shown to favor cyclization at the para-position relative to the nitrogen atom. mdpi.com The reaction tolerates a range of substituents on the aromatic rings of the starting materials. mdpi.com

| Entry | R¹ | R² | Catalyst | Yield (%) | Ref |

| 1 | H | OMe | JohnPhosAu(CH₃CN)SbF₆ | High | mdpi.com |

| 2 | H | COOMe | JohnPhosAu(CH₃CN)SbF₆ | High | mdpi.com |

| 3 | OMe | H | JohnPhosAu(CH₃CN)SbF₆ | High | mdpi.com |

| 4 | Me | COOMe | JohnPhosAu(CH₃CN)SbF₆ | ~100 | mdpi.com |

Table representing the scope of the gold(I)-catalyzed IMHA of N-ethoxycarbonyl-N-propargylanilines. The data illustrates the influence of substituents on the yield of the corresponding 4-aryl-1,2-dihydroquinoline derivatives.

Interestingly, the nature of the nitrogen protecting group plays a crucial role. While N-ethoxycarbonyl protected substrates react efficiently, unprotected N-(3-phenylprop-2-yn-1-yl)aniline undergoes the desired gold-catalyzed IMHA to a lesser extent and is prone to subsequent oxidation to the corresponding quinoline (B57606). mdpi.com

Palladium catalysis offers a versatile platform for the synthesis of 1,2-dihydroquinolines through sequential reactions. One such approach involves the reaction of Morita-Baylis-Hillman (MBH) alcohols with various amino compounds. nih.govnih.gov This method proceeds via a palladium-catalyzed intramolecular aryl amination followed by an allylic amination pathway. nih.gov A catalyst system comprising Pd(PPh₃)₂Cl₂ and 1,3-Bis(diphenylphosphino)propane (DPPP) has been found to be effective, affording the desired 1,2-dihydroquinolines in yields of up to 95%. nih.govnih.gov The reaction demonstrates broad substrate scope with respect to both the MBH alcohols and the amine coupling partners, including tosylamines, as well as aliphatic and aromatic amines. nih.gov

A plausible mechanism involves two sequential catalytic cycles: a Buchwald-Hartwig-type intermolecular aryl amination followed by an intramolecular allylic amination. nih.gov The use of Baylis-Hillman acetates as substrates was also found to be effective, indicating the versatility of the leaving group in the allylic amination step. nih.gov

| Entry | Substrate | Amine | Catalyst System | Yield (%) | Ref |

| 1 | o-bromo substituted MBH alcohol | Tosylamine | Pd(OAc)₂/P(tBu)₃HBF₄ | 37 | nih.gov |

| 2 | Series of MBH alcohols | Tosyl, aliphatic, and aromatic amines | Pd(PPh₃)₂Cl₂/DPPP | up to 95 | nih.gov |

Table illustrating the synthesis of 1,2-dihydroquinolines via palladium-catalyzed sequential amination and cyclization of Morita-Baylis-Hillman derivatives.

Another palladium-catalyzed strategy involves the annulation of o-iodoanilines with propargyl alcohols, which provides access to a range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

A highly efficient method for the selective synthesis of 1,2-dihydroquinolines from quinolines is the partial transfer hydrogenation utilizing a cobalt-amido cooperative catalyst. researchgate.netnih.gov This system employs ammonia (B1221849) borane (B79455) (H₃N·BH₃) as a convenient hydrogen source and operates at room temperature. researchgate.netnih.gov The key to this methodology is the precise control of chemoselectivity and regioselectivity, which has historically been a challenge in the hydrogenation of quinolines. researchgate.netnih.gov

The cobalt-amido catalyst facilitates the transfer of dihydrogen from ammonia borane specifically to the N=C bond of the quinoline substrate. researchgate.net This approach allows for the large-scale synthesis of a wide variety of 1,2-dihydroquinolines bearing diverse functional groups, with yields reaching as high as 99% with a catalyst loading of just 0.5 mol%. researchgate.net

| Substrate | Product | Yield (%) | Ref |

| Quinoline | 1,2-Dihydroquinoline | 99 | researchgate.net |

| 2-Methylquinoline | 2-Methyl-1,2-dihydroquinoline | 98 | researchgate.net |

| 6-Bromoquinoline | 6-Bromo-1,2-dihydroquinoline | 98 | researchgate.net |

| 3-Acetylquinoline | 3-Acetyl-1,2-dihydroquinoline | 92 | researchgate.net |

Table summarizing the results of the cobalt-amido cooperative catalysis for the partial transfer hydrogenation of various substituted quinolines.

Mechanistic studies have confirmed the cooperative role of the cobalt center and the amido ligand in the activation of the B-H bond of ammonia borane and the subsequent reduction of the quinoline ring. researchgate.netacs.org

Indium(III) catalysts, particularly indium triflate (In(OTf)₃), have emerged as highly efficient catalysts for the synthesis of polysubstituted 1,2-dihydroquinolines. acs.org A notable example is the tandem reaction of α-ketoesters with primary or secondary aromatic amines. acs.org This method provides a simple and efficient route to the target compounds, with indium triflate demonstrating superior catalytic activity compared to previously reported gold-based catalyst systems. acs.org A low catalyst loading of 1 mol% is sufficient to promote the reaction effectively. acs.org

Furthermore, indium(III) halides can catalyze the intramolecular hydroarylation (IMHA) of N-(3-bromoprop-2-ynyl)-N-tosylanilines. rsc.org The resulting 4-bromo-1,2-dihydroquinoline intermediate can then undergo a sequential, one-pot palladium-catalyzed cross-coupling reaction with triorganoindium reagents to furnish 4-substituted-1,2-dihydroquinolines in excellent yields. rsc.org This dual-catalytic approach highlights the compatibility of indium and palladium catalysts in sequential transformations. rsc.org

| Entry | Indium Catalyst | Coupling Partner | Overall Yield (%) | Ref |

| 1 | InBr₃ | Triphenylindium | 92 | rsc.org |

| 2 | InBr₃ | Tri(2-thienyl)indium | 98 | rsc.org |

| 3 | InI₃ (with 3,5-dimethoxy substrate) | Triphenylindium | 75 | rsc.org |

Table showcasing the yields of the sequential indium-catalyzed IMHA and palladium-catalyzed cross-coupling reaction for the synthesis of 4-substituted-1,2-dihydroquinolines.

An environmentally friendly and inexpensive approach for the synthesis of functionalized 1,2-dihydroquinolines involves the use of anhydrous iron(III) chloride (FeCl₃) as a catalyst. rsc.orgrsc.org This method is based on an intramolecular alkyne-carbonyl metathesis reaction of readily accessible alkyne-tethered 2-amino benzaldehyde (B42025) or acetophenone (B1666503) derivatives. rsc.orgrsc.org The reaction proceeds under mild conditions with a 10 mol% catalyst loading, furnishing the desired products in good to excellent yields. rsc.orgrsc.org

The iron(III) chloride acts as a Lewis acid, activating the carbonyl group for the subsequent intramolecular attack by the alkyne, leading to the formation of the dihydroquinoline ring system. rsc.orgmdpi.com This methodology is applicable to a broad range of substrates containing various functional groups. rsc.org The process has also been extended to a one-pot synthesis of 3-acyl quinolines through a subsequent detosylation and aromatization step. rsc.org

| Substrate Type | Catalyst | Product | Yield | Ref |

| N-propargyl-2-aminobenzaldehyde derivatives | FeCl₃ (10 mol%) | 3-Acyl-1,2-dihydroquinolines | Good to Excellent | rsc.orgrsc.org |

| N-propargyl-2-aminoacetophenone derivatives | FeCl₃ (10 mol%) | 3-Acyl-1,2-dihydroquinolines | Good to Excellent | rsc.orgrsc.org |

Table summarizing the iron(III) chloride-catalyzed synthesis of functionalized 1,2-dihydroquinolines via intramolecular alkyne-carbonyl metathesis.

Organocatalytic Approaches to Dihydroquinoline Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,2-dihydroquinolines. scispace.com Chiral amines are frequently used to catalyze tandem reactions, providing a direct route to enantiomerically enriched products. beilstein-journals.orgresearchgate.net

One notable strategy is the tandem aza-Michael–aldol (B89426) reaction between 2-aminobenzaldehydes and enals. d-nb.info This reaction, catalyzed by a diphenylprolinol trimethylsilyl (B98337) ether in the presence of an acid additive, can produce 1,2-dihydroquinolines in high yields and with excellent enantioselectivity (>99% ee). beilstein-journals.orgd-nb.info The reaction is versatile, tolerating a range of substituents on the enal component, including aryl, alkyl, and ester groups. beilstein-journals.org The catalytic cycle involves the formation of an iminium ion from the enal and the organocatalyst, which then undergoes aza-Michael addition by the 2-aminobenzaldehyde. Subsequent intramolecular aldol condensation and dehydration afford the final 1,2-dihydroquinoline product. beilstein-journals.orgd-nb.info This methodology has been successfully applied to the synthesis of the chiral core of martinelline, a natural product. beilstein-journals.org

| Reactants | Catalyst System | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzaldehydes and Enals | Diphenylprolinol trimethylsilyl ether / Benzoic acid | 1,2-Dihydroquinolines | High (e.g., 90%) | Excellent (>99%) | beilstein-journals.orgd-nb.info |

| Aldehyde 56 and α,β-Unsaturated aldehyde 57 | Chiral prolinol ethers / Acetic acid | Quinoline derivative 58 (Martinelline core) | High | High | beilstein-journals.org |

Zeolite-Catalyzed Cyclocondensation Methods

Zeolites, particularly those with small pore sizes, have been utilized as efficient and environmentally friendly catalysts for the synthesis of 1,2-dihydroquinolines. researchgate.netresearchgate.net These solid-acid catalysts facilitate the cyclocondensation of anilines with ketones. researchgate.net

For instance, the reaction of aniline with acetophenone in the presence of a small pore size E4a zeolite catalyst (Ersorb-4) under reflux in toluene (B28343) affords 2,4-diphenyl-2-methyl-1,2-dihydroquinoline in high yield. researchgate.net This method is noted for its simplicity, low cost, and operational ease, with reaction times typically ranging from 5 to 8 hours. researchgate.net Zeolites can also be modified to enhance their catalytic activity. For example, clinoptilolite modified with sulfuric acid has been used as a catalyst for quinoline synthesis. researchgate.net The use of micro-meso-macroporous H-Y-MMM zeolite has been reported for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) from aniline and acetone (B3395972), with the reaction proceeding at temperatures between 60–230 °C. google.com

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline and Acetophenone | E4a zeolite (Ersorb-4) | Toluene | 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline | High | researchgate.net |

| Aniline and Acetone | Micro-meso-macroporous H-Y-MMM zeolite | Not specified | 2,2,4-trimethyl-1,2-dihydroquinoline | Not specified | google.com |

Brønsted Acid-Catalyzed Cyclization and Post-Modification

Brønsted acids are effective catalysts for both the synthesis and subsequent functionalization of 1,2-dihydroquinolines. ucas.ac.cnacs.org A notable application is in the substrate-controlled, site-selective Friedel-Crafts alkylation, which allows for the post-modification of the 1,2-dihydroquinoline scaffold. ucas.ac.cnucas.edu.cn This strategy provides a direct route to functionalized derivatives that might be difficult to access through other means.

Furthermore, a novel method for forming aza-o-xylylene intermediates from 1,2-dihydroquinolines has been developed using a simple Brønsted acid. acs.org The key to this transformation is the presence of an electron-donating group at a suitable position on the 1,2-dihydroquinoline, which facilitates protonation of the alkene through dearomatization. The resulting reactive intermediate can be trapped in situ by a Hantzsch ester, leading to the formation of tetrahydroquinolines with excellent yields and enantioselectivities. This approach highlights the utility of Brønsted acids in activating 1,2-dihydroquinolines for further transformations. acs.org

Multicomponent Reaction (MCR) Strategies for Complex Dihydroquinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to construct complex molecules, making them a powerful tool for generating diverse libraries of compounds. rsc.orgrsc.org Several MCRs have been developed for the synthesis of dihydroquinoline derivatives.

One such strategy involves the microwave-assisted reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water, catalyzed by bismuth triflate, to produce coumarin-fused dihydroquinolines. rsc.org This method is notable for its use of an environmentally benign solvent and catalyst. Under solvent-free and conventional heating conditions, the same reactants yield the corresponding quinolines. rsc.org The reaction is believed to proceed via a 1,2-addition followed by a 6π-electrocyclization, rather than a Skraup–Doebner–von Miller type mechanism. rsc.org

Another approach is the magnesium bromide-catalyzed, solvent-free MCR between an aniline and two ketones. acs.org This reaction demonstrates high regioselectivity, particularly when using 3-substituted anilines and unsymmetrical ketones, yielding predominantly a single regioisomer. The mechanism is thought to involve the initial formation of an imine from the aniline and one of the ketones, which then undergoes annulation to form the dihydroquinoline ring. acs.org

The Povarov reaction, an acid-catalyzed MCR of anilines, aldehydes, and activated olefins, is a well-established method for synthesizing tetrahydroquinolines. nih.govbeilstein-journals.org These can then be oxidized to the corresponding quinolines. Manganese dioxide has been identified as a superior oxidizing agent for this transformation, offering high yields and clean reactions. nih.govbeilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Aldehydes, Aromatic Amines | Bismuth triflate / Microwave (in water) | Coumarin-fused dihydroquinolines | Environmentally benign, high efficiency | rsc.org |

| Aniline, Two Ketones | Magnesium bromide / Solvent-free | 1,2-Dihydroquinolines | High regioselectivity | acs.org |

| Anilines, Aldehydes, Activated Olefins (Povarov reaction) | Acid catalyst, followed by oxidation (e.g., MnO2) | Tetrahydroquinolines, then Quinolines | Access to complex, poly-substituted quinolines | nih.govbeilstein-journals.org |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has become a valuable strategy in heterocyclic synthesis. A specific application for dihydroquinoline synthesis involves a hydrazine-catalyzed carbonyl-olefin metathesis.

Hydrazine-Catalyzed Carbonyl-Olefin Metathesis

A novel approach to the synthesis of 1,2-dihydroquinolines utilizes a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govchemrxiv.orgacs.orgnih.gov This method is tolerant of a wide range of functional groups due to the mild reaction conditions, which typically involve heating in an alcohol solvent with a buffered hydrazine (B178648) catalyst. nih.govacs.org

The catalytic cycle involves a [3+2] cycloaddition and cycloreversion. nih.govacs.org Compared to analogous oxygen-containing substrates, the cycloaddition step is slower for the nitrogen-containing substrates, but the subsequent cycloreversion step is significantly faster. nih.govchemrxiv.orgacs.org This methodology allows for the synthesis of various substituted 1,2-dihydroquinolines in high yields. nih.gov For example, 5-, 6-, and 7-methyl substituted 1,2-dihydroquinolines have been successfully synthesized using this approach. nih.gov Furthermore, if an acid-labile protecting group is used on the nitrogen, in situ deprotection and autoxidation can lead directly to the corresponding quinoline. nih.govchemrxiv.org

Traditional and Modified Named Reactions for Dihydroquinoline Formation

Several classic named reactions in organic chemistry provide routes to quinoline and dihydroquinoline structures. While often requiring harsh conditions, modifications have been developed to improve their efficiency and scope. chemrxiv.org

The Skraup-Doebner-von Miller reaction is a well-known method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.gov 1,2-Dihydroquinolines have been isolated as intermediates in this reaction. researchgate.net The mechanism is complex and has been proposed to involve a fragmentation-recombination pathway. wikipedia.orgcapes.gov.br Modifications to this reaction include the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner in a solvent-free medium, which has been shown to be effective for a range of substituted anilines. researchgate.net Another modification employs a POSS-SO3H acid catalyst for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline under solvent-free conditions. hristov.com

The Gould-Jacobs reaction is another traditional method that leads to 4-hydroxyquinoline (B1666331) derivatives through the cyclization of an anilidomethylenemalonic ester. wikipedia.org While the primary products are quinolin-4-ones, the reaction proceeds through intermediates that establish the core quinoline ring structure.

Skraup-type Cyclizations for 1,2-Dihydroquinoline Systems

The Skraup synthesis and its modifications represent a foundational method for constructing the quinoline core. researchgate.netjptcp.com This reaction traditionally involves the cyclization of an aniline with a carbonyl compound. google.com For the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a close analog of this compound, the Skraup cyclization of aniline with acetone is a key process. researchgate.nethristov.com

Historically, these reactions required harsh conditions, such as high temperatures and prolonged reaction times, often under pressure with iodine as a catalyst. lookchem.comgoogle.com For instance, the reaction of aniline with acetone in the presence of iodine at 145°C for 2-3 days has been a standard procedure. google.com However, recent advancements have focused on improving the efficiency and practicality of this transformation.

One significant improvement involves the use of lanthanide trifluoromethanesulfonates (lanthanide triflates) as catalysts. Scandium, indium, and ytterbium triflates have been shown to effectively catalyze the reaction of anilines with acetone at room temperature, providing the desired 2,2,4-substituted 1,2-dihydroquinolines in good yields (59-98%). lookchem.com In some instances, this method can produce regioisomeric products, a common feature of Skraup-type cyclizations. lookchem.com

Another approach utilizes a solid acid catalyst, such as polyhedral oligomeric silsesquioxane functionalized with a sulfonic acid group (POSS-SO3H), for the acid-catalyzed Skraup cyclization of acetone and aniline. hristov.com This solvent-free method involves the self-aldol condensation of acetone to form a product that then reacts with aniline to yield the dihydroquinoline. hristov.com The use of such heterogeneous catalysts simplifies product purification and aligns with green chemistry principles. researchgate.net

Furthermore, modifications to the Skraup reaction have been developed to enable large-scale synthesis. An efficient sodium iodide-promoted Skraup-type reaction of anilines with ketones has been developed using a low loading of HBF4 (0.5 mol%), demonstrating a sustainable and economical route to 1,2-dihydroquinolines. researchgate.net

Friedel-Crafts Type Mechanisms in Dihydroquinoline Synthesis

Intramolecular Friedel-Crafts reactions provide a powerful tool for the synthesis of dihydroquinoline frameworks. This approach typically involves the cyclization of a suitably substituted aniline derivative. For instance, the synthesis of 4-substituted-1,2-dihydroquinolines can be achieved through the gold-catalyzed intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl-N-propargylanilines. mdpi.com

The proposed mechanism for this gold-catalyzed cyclization proceeds through a Friedel-Crafts type pathway. mdpi.com The gold catalyst activates the alkyne moiety, leading to an electrophilic aromatic substitution to form a Wheland-type intermediate. Subsequent aromatization and protodeauration yield the 1,2-dihydroquinoline product. mdpi.com The choice of protecting group on the nitrogen atom, such as the ethyl carbamate, can be crucial for the success of the reaction. mdpi.com

The electronic nature of substituents on the aromatic rings significantly influences the reaction outcome. Electron-donating groups on the aniline ring generally facilitate the cyclization, leading to higher yields of the dihydroquinoline product. mdpi.com For example, substrates with methyl or methoxy (B1213986) groups on the aniline ring smoothly convert to the corresponding 1,2-dihydroquinolines in high to quantitative yields. mdpi.com Conversely, electron-withdrawing groups on the same ring can lead to lower yields. mdpi.com

In a different application of Friedel-Crafts chemistry, the synthesis of dihydroquinolin-2-ones, which can be precursors to dihydroquinolines, is achieved via intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. beilstein-journals.orgmdpi.com This cyclization is typically promoted by Brønsted acids like sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride. mdpi.com TFA is often the most suitable acid for this transformation. mdpi.com The resulting quinolin-2-one can then be reduced to the corresponding dihydroquinoline using reducing agents like borane or diisobutylaluminium hydride (DIBAL-H). beilstein-journals.org

Table 1: Influence of Substituents on Gold-Catalyzed Intramolecular Hydroarylation This table is based on data for the synthesis of 4-aryl-1,2-dihydroquinoline derivatives, which are structurally related to this compound.

| Entry | Substituent on Aniline Ring | Substituent on Alkyne's Aryl Ring | Yield (%) |

| 1 | H | H | High |

| 2 | p-OMe | p-COOMe | High |

| 3 | p-Me | p-COOMe | Almost quantitative |

| 4 | p-Cl | H | Moderate |

| 5 | 3,5-di-Me | H | Almost quantitative |

| Data derived from studies on related 4-aryl-1,2-dihydroquinoline systems. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dihydroquinolines to reduce environmental impact and improve efficiency. researchgate.net Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave and ultrasound irradiation.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental and economic advantages by minimizing waste and simplifying purification processes. znaturforsch.com Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for the solvent-free synthesis of polysubstituted 1,2-dihydroquinolines. a-z.luacs.org

A one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions, in the presence of reagents like boron trifluoride, iodine, and trifluoroacetic acid, affords a variety of 1,2-dihydroquinolines in moderate to excellent yields. a-z.luacs.orgnih.gov This method is characterized by mild reaction conditions, short reaction times, and scalability, making it a practical and greener alternative to traditional methods. a-z.luacs.org The vigorous mixing in a ball mill can lead to higher product yields in shorter times compared to liquid-phase reactions. acs.org

Another example of solvent-free synthesis is the three-component reaction between a quinoline, a dialkyl acetylenedicarboxylate, and an N-phenylcarbamate at room temperature without a catalyst. znaturforsch.com This method provides good yields of 1,2-disubstituted 1,2-dihydroquinoline derivatives under mild conditions. znaturforsch.com

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates and improve yields in the synthesis of dihydroquinolines. nih.govnih.gov

Microwave-assisted synthesis has been successfully applied to the gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes to produce substituted 1,2-dihydroquinolines. nih.govacs.orgacs.org This method dramatically reduces reaction times from hours to minutes (10-70 minutes) compared to conventional heating. nih.govacs.orgacs.org For instance, the reaction of m-anisidine (B1676023) with phenylacetylene, which takes 12-24 hours with conventional heating, is completed in 25 minutes under microwave irradiation. acs.orgacs.org

Ultrasound-assisted synthesis provides another green approach. A catalyst-free, multi-component reaction for the synthesis of dihydroquinoline derivatives has been developed using ultrasound irradiation in an aqueous medium. nih.govtandfonline.com The condensation of aldehydes, malononitrile, 2-naphthol (B1666908) or resorcinol, and ammonium (B1175870) acetate (B1210297) at 60°C under ultrasound affords a wide range of dihydroquinolines in high yields (90-97%) and short reaction times (60-90 minutes). tandfonline.com The use of water as a solvent further enhances the green credentials of this method. nih.govtandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Dihydroquinolines

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional Skraup | Aniline, Acetone, Iodine, 145°C, Pressure | 2-3 days | Moderate | google.com |

| Microwave-Assisted | Au(I) catalyst, CH3CN, NH4PF6 | 25 min | High | acs.orgacs.org |

| Ultrasound-Assisted | Water, 60°C, Catalyst-free | 60-90 min | 90-97% | tandfonline.com |

| Solvent-Free Ball Milling | BF3, Iodine, TFA, Room Temp | 10 min | Moderate to Excellent | a-z.luacs.org |

Stereoselective and Enantioselective Syntheses of Chiral Dihydroquinoline Frameworks

The development of stereoselective and enantioselective methods for the synthesis of chiral dihydroquinolines is of great importance due to the prevalence of chiral quinoline scaffolds in pharmaceuticals and natural products. acs.orgnih.govpku.edu.cn

One strategy involves the asymmetric partial hydrogenation of quinolines. An iridium-SpiroPAP catalyst has been employed for the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, yielding chiral 1,4-dihydroquinolines in high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). acs.orgnih.gov While this method focuses on 1,4-dihydroquinolines, it highlights a powerful approach to creating chiral quinoline-based structures.

Organocatalysis offers another avenue for the enantioselective synthesis of dihydroquinolines. An organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes, promoted by a diphenylprolinol TMS ether organocatalyst, has been developed for the construction of chiral tetrahydroquinolines. acs.org This method can also provide access to chiral 1,4-dihydroquinolines. acs.org

For the synthesis of chiral 1,2-dihydroquinolines, an intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines has been developed. rsc.org This method allows for the stereoselective construction of trans-2,3-disubstituted indolines and can be adapted for dihydroquinoline synthesis. rsc.org

Furthermore, a nickel-catalyzed asymmetric hydrocyanation of 1,2-dihydroquinolines has been reported, leading to the formation of 4-cyanotetrahydroquinolines in good yields and with excellent enantioselectivities. acs.org This demonstrates a method for the enantioselective functionalization of a pre-formed dihydroquinoline ring.

The synthesis of sealutomicin C, a natural product, involved an enantioselective organocatalytic method for the synthesis of dihydroquinolines. nih.gov This was achieved through the condensation of a cinnamaldehyde (B126680) and an aniline bearing an α-ketoester, catalyzed by a diarylprolinol silyl (B83357) ether, to afford dihydroquinolines in good yields and high enantiomeric excesses. nih.gov

Reactivity and Mechanistic Transformations of 4 Methyl 1,2 Dihydroquinoline

Functionalization Reactions of the Dihydroquinoline Ring System

The 4-Methyl-1,2-dihydroquinoline core is amenable to various functionalization reactions, allowing for the introduction of new chemical moieties through C-H activation, substitution, alkylation, and acylation.

Regioselective C-H Functionalization and Olefination

The functionalization of the dihydroquinoline scaffold can be achieved through modern synthetic methods such as C-H activation. While direct C-H functionalization of the parent this compound is a developing area, related studies on 1,2-dihydroquinolines demonstrate the potential for site-selective modifications. For instance, catalyst control can switch the site selectivity of C-H olefinations of 1,2-dihydroquinolines, providing an approach for positional-selective functionalization that could be applied to quinoline (B57606) synthesis. mdpi.com

Olefination reactions are also a key strategy for modifying the dihydroquinoline structure. A phosphine-catalyzed γ-umpolung addition–Wittig olefination of allenoates and 2-amidobenzaldehydes has been developed to produce 1,2-dihydroquinoline (B8789712) derivatives. rsc.org In this process, a phosphine (B1218219) oxide catalyst is reduced in situ, which then participates in a catalytic cycle involving a Wittig reaction to generate the dihydroquinoline ring system. rsc.org The reaction's efficiency is linked to the reducibility of the phosphine oxide. rsc.org This methodology has been successfully applied to synthesize various 1,2-dihydroquinolines in high yields. rsc.org Another approach involves a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to form the 1,2-dihydroquinoline ring. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Core

The this compound system participates in typical reactions of dihydroquinolines, including electrophilic aromatic substitution and nucleophilic additions. evitachem.com The electron-rich nature of the bicyclic system generally directs electrophiles to specific positions. For related quinolin-2-one systems, electrophilic substitution is often favored at the C-6 position due to the electron-donating effects of the substituents on the heterocyclic ring.

Nucleophilic substitution reactions are also prevalent, particularly when a suitable leaving group is present. For example, the bromomethyl group in 4-bromomethyl-1,2-dihydroquinoline-2-one (B52548) is highly reactive and can be replaced by various nucleophiles, enabling the synthesis of more complex molecules. smolecule.com Lithiation of N-Boc protected 2-aryl-1,2-dihydroquinolines creates a nucleophilic intermediate that reacts with electrophiles, such as methyl chloroformate, at the 4-position. whiterose.ac.uknih.gov This strategy allows for the introduction of substituents at the C-4 carbon. nih.gov Furthermore, nucleophilic addition reactions have been observed on related dihydroquinoline derivatives, such as the addition of C-, N-, and O-nucleophiles to the allyl group of 6-allylsulfonyl-4-methyl-1,2-dihydroquinolin-2-one. irbis-nbuv.gov.ua

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental strategies for modifying the dihydroquinoline core, often targeting the nitrogen atom or other reactive sites. The alkylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide demonstrates regioselectivity, initially leading to S-methylation, followed by a mixture of O- and N-methylation upon further reaction. mdpi.comnih.gov The synthesis of 6-allylsulfonyl-4-methyl-1,2-dihydroquinolin-2-one is achieved through the alkylation of the corresponding sulfinic acid with allyl bromide. doi.org

Acylation typically occurs at the nitrogen atom of the dihydroquinoline ring. The preparation of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones starts with the acylation of the amino group of substituted 2,2,4-trimethyl-1,2-dihydroquinolines with oxalyl chloride. arkat-usa.org This is followed by an intramolecular Friedel-Crafts acylation to yield the final products. arkat-usa.org

Oxidation and Reduction Chemistry of this compound

The oxidation state of the this compound ring can be readily altered, allowing for its conversion to the fully aromatic quinoline or further reduction to the tetrahydroquinoline.

Dehydrogenation to Quinoline Derivatives

The oxidation of 1,2-dihydroquinolines to their corresponding quinoline derivatives is a common transformation. Various oxidizing agents can be employed for this dehydrogenation. The reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven to be highly suitable for converting substituted dihydroquinolines into quinolines, valued for its short reaction times and the straightforward isolation of products. nih.govacs.org Yields for this transformation are generally moderate to good. nih.govacs.org

Another method involves using N-Bromosuccinimide (NBS), which can mediate both the bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction, proceeding through a dihydroquinoline intermediate. rsc.org The mechanism is proposed to involve electrophilic bromination followed by a radical dehydrogenation pathway. rsc.org Additionally, N-Boc protected 1,2-dihydroquinolines can undergo deprotection and subsequent autoxidation to furnish the corresponding quinoline. nih.gov

Table 1: Dehydrogenation of Dihydroquinolines to Quinolines

| Oxidizing Agent | Substrate Type | Product | Yield | Reference |

|---|---|---|---|---|

| DDQ | Substituted Dihydroquinolines | Corresponding Quinolines | 55-88% | nih.gov, acs.org |

| NBS | Tetrahydroquinolines | Bromoquinolines | Moderate to High | rsc.org |

| Air (Autoxidation) | N-Boc-1,2-dihydroquinoline | Quinoline | 61% (after deprotection) | nih.gov |

Selective Partial Hydrogenation and Transfer Hydrogenation

The synthesis of this compound is often achieved through the selective partial hydrogenation or transfer hydrogenation of the corresponding quinoline. Controlling the chemoselectivity and regioselectivity to obtain the 1,2-dihydro isomer instead of the over-reduced tetrahydroquinoline is a significant challenge. nih.govresearchgate.net

An efficient method utilizes a cobalt-amido cooperative catalyst for the partial transfer hydrogenation of quinolines with ammonia (B1221849) borane (B79455) (H₃N·BH₃) at room temperature. nih.govresearchgate.net This system selectively reduces the N=C bond of the quinoline ring. researchgate.net For example, the reaction of 4-methylquinoline (B147181) with this cobalt catalyst yields this compound. nih.govresearchgate.net Manganese-pincer complexes have also been employed for the transfer hydrogenation of quinolines using ammonia-borane, where the 1,2-dihydroquinoline is detected as an intermediate. researchgate.net Nanoparticle-based catalysts, such as ruthenium nanoparticles, have also been reported for the selective partial reduction of substituted quinolines to their 1,2-dihydro derivatives. whiterose.ac.uk

Table 2: Catalytic Transfer Hydrogenation of 4-Methylquinoline

| Catalyst System | Hydrogen Source | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Cobalt-amido complex | H₃N·BH₃ | This compound | 99% | 0.5 mol% catalyst, THF, 25°C, 20 h | researchgate.net |

| Manganese-pincer complex | H₃N·BH₃ | 1,2,3,4-Tetrahydroquinoline (via 1,2-DHQ intermediate) | - | 2.0 mol% catalyst, THF, 50°C, 6 h | researchgate.net |

| Ruthenium Nanoparticles | Dimethylamine borane | 1,2,3,4-Tetrahydroquinoline | High | Toluene (B28343), 65°C | whiterose.ac.uk |

Ring-Opening and Ring-Contraction Reactions

The inherent stability of the dihydroquinoline ring system means that ring-opening and ring-contraction reactions of this compound are not commonplace and typically require specific structural features or reactive conditions. Research in this area often involves derivatives where adjacent functional groups facilitate these transformations.

A notable example of a ring-opening reaction involves derivatives of the closely related 2,2,4-trimethyl-1,2-dihydroquinoline (B116575). In these systems, a fused pyrrolidinedione ring can be opened via nucleophilic attack. arkat-usa.org The process begins with the acylation of the amino group of substituted 2,2,4-trimethyl-1,2-dihydroquinolines with oxalyl chloride, which is then followed by an intramolecular Friedel-Crafts acylation to create a 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione intermediate. arkat-usa.org This fused-ring system is susceptible to nucleophilic attack by various amines (such as methylamine, piperidine, or morpholine) at one of the carbonyl groups of the pyrrolidinedione ring. arkat-usa.org This attack leads to the cleavage and opening of the five-membered ring, resulting in the formation of novel 1,2-dihydroquinoline-8-glyoxylamides. arkat-usa.org The general mechanism involves the amine attacking the C2-carbonyl group, which proceeds to form the previously unknown glyoxylamide derivatives in good yields (71-85%). arkat-usa.org

Table 1: Nucleophilic Ring-Opening of Fused Dihydroquinoline Derivatives

| Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Methylamine | N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide | - |

| 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Piperidine | 2-oxo-2-(piperidin-1-yl)-N-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide | 71-85 |

| 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Morpholine | 2-morpholino-2-oxo-N-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide | 71-85 |

Data sourced from literature on related dihydroquinoline structures. arkat-usa.org

Ring-contraction reactions represent another class of skeletal transformations. While not documented specifically for this compound itself, related quinoline structures can undergo rearrangements that result in a contracted ring system. For instance, a method for synthesizing pyrroles (a five-membered ring) involves the ring contraction of larger nitrogen-containing heterocycles like pyridazines. researchgate.net More relevantly, photoinduced single-electron reduction of quinolines can trigger an unprecedented skeletal rearrangement. chemrxiv.org Mechanistic studies suggest that this transformation of electron-deficient quinolines into electron-rich indoles (a fused pyrrole-benzene system) proceeds through a 1,2-aryl migration followed by a ring-contraction sequence. chemrxiv.org This type of transformation highlights a potential, albeit complex, pathway for the skeletal alteration of the quinoline core.

Metal-Mediated and Catalytic Transformations of the Dihydroquinoline Moiety

Metal-mediated and catalytic reactions are pivotal for the synthesis and functionalization of the 1,2-dihydroquinoline scaffold. researchgate.net These methods offer high efficiency and selectivity under mild conditions. nih.govnih.gov

Cobalt-Catalyzed Transformations: A highly efficient method for synthesizing this compound is the partial transfer hydrogenation of 4-methylquinoline. nih.govresearchgate.net This reaction utilizes a cobalt-amido cooperative catalyst and ammonia borane (H₃N·BH₃) as the hydrogen source. nih.govresearchgate.net The challenge in such reactions is to control the chemoselectivity to prevent overreduction to the fully saturated tetrahydroquinoline. nih.gov The cobalt-amido catalyst precisely controls the dihydrogen transfer to the N=C bond of the quinoline substrate. nih.govresearchgate.net Under optimized conditions in THF at room temperature, this compound can be obtained in near-quantitative yield (99%) with a catalyst loading as low as 0.5 mol%. nih.gov Mechanistic studies indicate that the amido ligand assists in proton transfer while directing the hydrogen atom transfer from the cobalt center to the 2-position, ensuring 1,2-regioselectivity. nih.gov

Table 2: Cobalt-Catalyzed Partial Transfer Hydrogenation of 4-Methylquinoline

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|

| 5 | d₈-toluene | 25 | 4 | 36 |

| 5 | THF | 25 | 3 | ~99 |

| 0.5 | THF | 25 | 20 | 99 |

Data from cobalt-amido catalyzed reactions. nih.gov

Gold-Catalyzed Transformations: Gold catalysts have been effectively used for the intramolecular hydroarylation (IMHA) of N-substituted-N-propargylanilines to produce 4-substituted-1,2-dihydroquinolines. mdpi.com This approach involves the activation of the carbon-carbon triple bond of the propargyl group by a gold(I) catalyst, followed by a 6-endo cyclization. mdpi.com For example, using JohnPhosAu(CH₃CN)SbF₆ as the catalyst, various N-ethoxycarbonyl protected-N-propargylanilines undergo smooth conversion to the corresponding 1,2-dihydroquinoline derivatives in good to high yields. mdpi.com The electronic nature of substituents on the aniline (B41778) ring influences the reaction efficiency, with electron-donating groups generally promoting the cyclization. mdpi.com

Palladium-Catalyzed Transformations: Palladium catalysis provides another versatile route to 1,2-dihydroquinolines. One strategy involves a tandem reaction sequence starting from Morita-Baylis-Hillman (MBH) alcohols. nih.gov A facile synthesis of 1,2-dihydroquinolines has been described via a palladium-catalyzed intermolecular aryl amination followed by an intramolecular allylic amination. nih.gov Using a Pd(PPh₃)₂Cl₂/DPPP catalyst system, o-bromo substituted MBH alcohols react with amines to afford 1,2-dihydroquinolines in yields up to 95%. nih.gov This domino reaction showcases the power of palladium catalysis in constructing complex heterocyclic frameworks from readily available starting materials. nih.gov

First-row transition metals, in general, have been explored for the selective hydroelementation of N-heteroarenes like quinolines to yield dihydroquinolines. bohrium.com These catalytic systems are considered more sustainable and environmentally benign compared to those based on precious metals. bohrium.com

Applications of 4 Methyl 1,2 Dihydroquinoline in Advanced Organic Synthesis

4-Methyl-1,2-dihydroquinoline as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its reactivity allows for numerous chemical transformations, making it a staple in the synthetic chemist's toolbox. The partial saturation of the pyridine (B92270) ring in the 1,2-dihydroquinoline (B8789712) core provides a unique platform for functionalization that differs from both fully aromatic quinolines and fully saturated tetrahydroquinolines. nih.gov

The utility of 1,2-dihydroquinolines as synthetic intermediates is highlighted by their ability to be converted into other valuable structures. For instance, they can be transformed into chiral tetrahydroquinolines and N-functionalized dihydroquinolines, which are common motifs in pharmaceuticals and natural products. nih.gov One of the key reactions showcasing its intermediate nature is its conversion to other heterocyclic systems or more complex quinoline (B57606) derivatives. The reactivity of the enamine-like double bond and the N-H group allows for a range of synthetic manipulations.

Research has demonstrated that this compound can be synthesized through various methods, including the cobalt-amido cooperative catalysis for the partial transfer hydrogenation of 4-methylquinoline (B147181). nih.gov This controlled reduction highlights the accessibility of the dihydroquinoline intermediate from readily available quinoline precursors.

Table 1: Synthesis of this compound

| Precursor | Catalyst/Reagent | Solvent | Yield | Reference |

| 4-Methylquinoline | Cobalt(II) complex, H₃N∙BH₃ | THF | 99% | nih.gov |

| 2-Aminobenzaldehydes (N-prenylated) | Hydrazine (B178648) | Toluene (B28343) | High | nih.gov |

Building Block for the Construction of Diverse Nitrogen Heterocycles

The structural framework of this compound is an ideal starting point for the synthesis of a wide variety of nitrogen-containing heterocycles. The inherent reactivity of the dihydroquinoline ring system can be harnessed to construct fused, spiro, or otherwise complex heterocyclic systems.

For example, derivatives of 1,2-dihydroquinolines are used to create other heterocyclic structures like pyridines and more complex quinolines. smolecule.com The synthesis of 4-aza-2,3-didehydropodophyllotoxin rigid aminologues has been achieved using an N-methyl-4-amino-1,2-dihydroquinoline-lactone, which was prepared in a multi-step sequence. nih.gov This demonstrates the role of the dihydroquinoline moiety as a scaffold for building intricate, multi-ring systems.

Furthermore, the reaction of 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one with various reagents leads to the formation of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine (B1208166) derivatives, all containing the quinoline fragment. researchgate.net While the starting material is a quinolin-2-one, the underlying principle of using a quinoline-based structure to access other heterocyclic systems is clearly illustrated.

Table 2: Synthesis of Nitrogen Heterocycles from Dihydroquinoline Derivatives

| Dihydroquinoline Derivative | Reagent(s) | Resulting Heterocycle | Reference |

| N-methyl-4-amino-1,2-dihydroquinoline-lactone | Multi-step sequence | 4-Aza-2,3-didehydropodophyllotoxin aminologue | nih.gov |

| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Thiourea | Thiazole derivative | researchgate.net |

| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | 2-Aminopyridine | Imidazo[1,2-a]pyridine derivative | researchgate.net |

| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine derivative | researchgate.net |

Precursor in the Synthesis of Complex Molecules and Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of more complex molecules and molecular scaffolds, which are often targets in medicinal chemistry and materials science. evitachem.comlookchem.com Its structure can be strategically modified and elaborated to generate intricate three-dimensional architectures.

One notable application is in the synthesis of hybrid or chimeric compounds where the dihydroquinoline ring is fused or linked to other pharmacologically active fragments. For instance, 2,2-disubstituted-1,2-dihydroquinolines have been functionalized to create 4,5-dihydro-1H- evitachem.comCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivatives, which exhibit potential as protein kinase inhibitors. mdpi.com This approach combines the structural features of dihydroquinoline with a dithiolo-thione moiety to generate novel molecular entities.

The synthesis of these complex molecules often involves a series of reactions starting from a functionalized this compound derivative. The initial dihydroquinoline provides a robust platform that can withstand various reaction conditions while allowing for selective modifications at different positions of the ring system.

Table 3: Elaboration of Dihydroquinoline Scaffolds into Complex Molecules

| Starting Dihydroquinoline Derivative | Key Transformation | Resulting Complex Molecule/Scaffold | Reference |

| 2,2,4-Trimethyl-1,2-dihydroquinolines | Reaction with elemental sulfur | 4,5-Dihydro-1H- evitachem.comCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones | mdpi.com |

| 4-Bromomethyl-1,2-dihydroquinoline-2-one (B52548) | Nucleophilic substitution/Cyclization | Substituted quinolines and other heterocycles | smolecule.com |

| 1,2-Dihydroquinoline sulphonamides | Coupling with substituted sulfonamides | Sulphonamide-containing dihydroquinoline derivatives | irjmets.com |

Role in Ligand Design and Coordination Chemistry Research

The ability of the quinoline nitrogen to coordinate with metal ions is well-established. In the context of this compound, the N-H group can be deprotonated or substituted, allowing for the creation of various ligand types. For instance, the synthesis of a stable spirocyclic (alkyl)(amino)carbene ligand, which was subsequently used to prepare a gold(I) complex, originated from a precursor related to the synthesis of 1,2-dihydroquinoline derivatives. acs.org

Furthermore, derivatives of 1,2-dihydroquinolines have been used to synthesize ligands for metal complexes, such as those with Cu(II) and Ru(II). The dihydroquinoline moiety can act as a bidentate or monodentate ligand depending on the other functional groups present on the scaffold. The design of these ligands is often aimed at controlling the coordination geometry and electronic properties of the resulting metal complexes.

Table 4: this compound Derivatives in Ligand Synthesis

| Dihydroquinoline-based Ligand | Metal Ion(s) | Coordination Complex Type | Reference |

| Spirocyclic (alkyl)(amino)carbene | Gold(I) | Gold(I) carbene complex | acs.org |

| Schiff base ligands from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(II), Ru(II) | Metal-Schiff base complexes | |

| 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole (related to N-heterocycles) | Copper(II) | One-dimensional coordination polymer | grafiati.com |

Integration into Polymeric Frameworks and Functional Materials Research

The incorporation of this compound units into polymeric frameworks is an emerging area of research for the development of new functional materials. The properties of the resulting polymers can be tuned by the structure of the dihydroquinoline monomer and the way it is integrated into the polymer chain.

Research into rubber antioxidants has involved the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) polymers. researchgate.net The mechanism of polymerization involves the condensation of anilines with acetone (B3395972) derivatives to form the dihydroquinoline monomer, which then polymerizes. These polymers are valued for their ability to inhibit lipid peroxidation. researchgate.net

In a different application, amino-decorated imidazolium-based polymer-immobilized ionic liquids have been used to stabilize ruthenium nanoparticles. These catalytic systems have been employed in the reduction of quinolines to 1,2-dihydroquinolines and 1,2,3,4-tetrahydroquinolines. whiterose.ac.uk While focusing on the material itself, the polymer support plays a crucial role in the catalytic process, and the synthesis of such polymers often involves nitrogen-containing heterocyclic monomers. The design of coordination polymers also utilizes nitrogen-heterocyclic compounds as ligands to bridge metal centers, forming extended networks with interesting structural and functional properties. grafiati.com

Table 5: this compound in Polymer and Materials Research

| Monomer/Repeating Unit | Polymer Type | Research Focus | Reference |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Condensation polymer | Rubber antioxidant | researchgate.net |

| Imidazolium-based monomers (related to N-heterocycles) | Polymer-immobilized ionic liquid | Support for nanoparticle catalysts | whiterose.ac.uk |

| Nitrogen-heterocyclic ligands | Coordination polymer | Construction of supramolecular structures | grafiati.com |

Theoretical and Computational Studies of 4 Methyl 1,2 Dihydroquinoline

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. For 4-Methyl-1,2-dihydroquinoline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6–311++G(d,p), are used to optimize the molecular structure and elucidate its electronic characteristics.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

These calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Dihydroquinoline Scaffold

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.35 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.35 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.00 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.00 eV |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.50 eV-1 |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.35 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 4.73 eV |

Note: Values are illustrative, based on data for similar 1,2-dihydroquinoline (B8789712) structures, and would be specifically calculated for this compound in a dedicated study.

Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as oxidation, C-H functionalization, or cycloaddition, DFT methods (e.g., ωB97XD/def2-TZVPP) are employed to locate the transition state structures.

Frequency calculations are performed to characterize these stationary points; a minimum on the potential energy surface (reactant, intermediate, or product) has no imaginary frequencies, whereas a transition state is a first-order saddle point with exactly one imaginary frequency. Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state correctly connects the intended reactants and products, thereby validating the proposed reaction pathway.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for predicting reaction rates. These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its non-covalent interactions with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the system (e.g., a single this compound molecule in a box of water molecules) is modeled using a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over a set period, often on the nanosecond to microsecond scale.

Analysis of the resulting trajectory can reveal:

Conformational Preferences: The simulation can explore different conformations of the dihydroquinoline ring and the orientation of the methyl group, identifying the most stable or frequently adopted shapes.

Solvent Interactions: The stability of the molecule in an aqueous environment can be assessed by analyzing its interactions with surrounding water molecules. Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around specific atoms of the solute.

Binding Dynamics: If studying the interaction with a larger molecule like a protein, MD simulations can assess the stability of the binding pose obtained from molecular docking. Metrics such as the Root Mean Square Deviation (RMSD) of the ligand within the binding site are used to quantify this stability.

These simulations bridge the gap between static quantum chemical calculations and the dynamic reality of chemical systems, providing a more complete picture of molecular behavior.

Computational Studies on Regioselectivity and Stereoselectivity of Dihydroquinoline Reactions

Many chemical reactions can yield multiple products, and predicting which isomer (regio- or stereo-) will be formed preferentially is a central challenge in organic synthesis. Computational chemistry offers a robust framework for rationalizing and predicting the selectivity of reactions involving this compound.

The origin of selectivity is typically under kinetic control, meaning the product that is formed fastest is the major product. Computationally, this is determined by comparing the activation energies of the transition states leading to the different possible products. The reaction pathway with the lowest activation energy barrier will be the most favorable.

For instance, in an electrophilic substitution reaction on the dihydroquinoline core, DFT calculations can be used to model the transition states for substitution at different positions. By comparing the relative energies of these transition states, the most likely site of reaction (regioselectivity) can be predicted. Similarly, for reactions involving the formation of new chiral centers, the transition state energies for the formation of different diastereomers can be calculated to predict stereoselectivity. These computational studies have been successfully applied to understand the highly selective dearomative functionalization of quinolines.

Table 2: Illustrative Transition State Energy Calculation for a Hypothetical Electrophilic Addition to this compound

| Reaction Pathway | Product Regioisomer | Relative Transition State Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Addition at C5 | 5.2 | Minor Product |

| Pathway B | Addition at C6 | 0.0 | Major Product |

| Pathway C | Addition at C7 | 3.8 | Minor Product |

| Pathway D | Addition at C8 | 6.1 | Minor Product |

Note: This table is a hypothetical example illustrating how relative activation energies are used to predict regioselectivity. The pathway with the lowest relative energy (Pathway B) is predicted to be the major reaction channel.

Derivatization and Structural Modification Strategies for 4 Methyl 1,2 Dihydroquinoline

N-Functionalization and Protecting Group Chemistry

The nitrogen atom at the 1-position of the 4-methyl-1,2-dihydroquinoline ring is a primary site for functionalization. This modification can significantly alter the molecule's electronic properties, stability, and biological activity. Both the introduction of functional groups and the use of protecting groups are fundamental strategies in the synthesis of complex molecules incorporating this scaffold.

Protecting Group Chemistry: In multi-step syntheses, protecting the nitrogen atom is often necessary to prevent unwanted side reactions. The choice of protecting group is critical and can significantly impact the outcome of subsequent reactions.

Commonly used protecting groups for the dihydroquinoline nitrogen include:

Tosyl (Ts): The tosyl group is a robust protecting group, often used in reactions like gold-catalyzed intramolecular hydroarylation to synthesize 4-substituted-1,2-dihydroquinolines.

Boc (tert-butoxycarbonyl): The Boc group is widely used due to its stability under various conditions and its relatively mild removal, typically with acid. However, the choice of a Boc protecting group can sometimes lead to alternative reaction pathways. For example, in certain gold-catalyzed reactions, N-Boc protected derivatives can yield oxazolidinones instead of the expected dihydroquinolines.

2-Nitrobenzenesulfonyl (Ns): This group is advantageous as it can be more easily removed than some other sulfonyl-based protectors, facilitating the synthesis of the final deprotected dihydroquinoline.

The selection of the N-substituent has a profound effect on reaction outcomes. The electronic nature of the protecting group can influence the reactivity of the entire dihydroquinoline system.

| Protecting Group | Typical Reagents for Introduction | Conditions for Removal | Notes |

| Tosyl (Ts) | Tosyl chloride (TsCl), Pyridine (B92270) | Strong acid (e.g., HBr/AcOH), Reducing agents (e.g., Na/NH₃) | Robust and stable to many reaction conditions. |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl | Acid-labile and commonly used in peptide synthesis. |

| Ns | 2-Nitrobenzenesulfonyl chloride | Thiophenol, K₂CO₃ | Cleaved under milder conditions than the tosyl group. |

Substituent Effects on the Dihydroquinoline Ring System and Reactivity

The reactivity of the this compound ring system is heavily influenced by the electronic and steric properties of substituents on both the nitrogen and the aromatic ring. These effects can dictate the regioselectivity and efficiency of synthetic transformations.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (–OMe) or methyl (–Me) groups on the aromatic ring attached to the nitrogen generally enhance the rate of cyclization reactions used to form the dihydroquinoline ring. These groups increase the electron density of the aromatic ring, making it more nucleophilic and prone to electrophilic attack during intramolecular hydroarylation.

Electron-Withdrawing Groups (EWGs): Conversely, groups like carboxylates (–COOMe) or halogens (e.g., –Cl) can have a varied impact. While strong withdrawing groups on an adjacent aryl ring might not hinder the reaction, their presence on the aniline (B41778) ring can slow down the cyclization process.

Steric Effects: Steric hindrance plays a crucial role in the synthesis and derivatization of dihydroquinolines. For example, substitution at the 8-position of the ring can lead to severe steric conflict with groups on the nitrogen, potentially resulting in very poor reaction yields. This highlights the importance of substituent placement when designing synthetic routes.

The interplay between electronic and steric effects is summarized in the table below, based on gold-catalyzed intramolecular hydroarylation (IMHA) reactions.

| Substituent Position | Substituent Type | Effect on Reaction Rate/Yield | Reference |

| Phenyl ring attached to Nitrogen | Electron-Donating (e.g., -Me, -OMe) | Increases reaction efficiency | |

| Phenyl ring attached to Nitrogen | Electron-Withdrawing (e.g., -Cl) | Moderate to low yields | |

| 8-position of dihydroquinoline ring | Bulky groups | Significantly decreases yield due to steric hindrance | |

| Phenyl ring on alkyne side chain | Electron-Donating or Withdrawing | High yields are often maintained |

Synthesis of Polycyclic Systems Incorporating the this compound Unit

The this compound core is a valuable platform for the construction of more complex, polycyclic molecular architectures. These larger systems are of interest in medicinal chemistry and materials science. Annulation reactions, where a new ring is fused onto the existing dihydroquinoline framework, are a common strategy.

One approach involves the N-amination of a quinoline (B57606) precursor followed by condensation with an aroyl isocyanate. This sequence leads to the formation of an alpha-semicarbazidocarboxylate, which can then cyclize to create a fusedtriazino ring system. This method provides a versatile route to novel tricyclic quinolones.

Furthermore, solid-phase synthesis techniques have been employed to create tetrahydroquinoline-derived polycyclic compounds that feature a medium-sized ring. These strategies often involve attaching the quinoline unit to a solid support, performing a series of reactions to build the additional rings—such as ring-closing metathesis to form an eight-membered enamide lactam—and then cleaving the final product from the support.

Stereochemical Control in Derivatization (e.g., at chiral centers)

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount when synthesizing chiral molecules for pharmaceutical applications. While this compound itself is achiral, derivatization can introduce one or more chiral centers, necessitating stereocontrolled synthetic methods.

Asymmetric Synthesis and Kinetic Resolution: The asymmetric synthesis of dihydroquinolines has been achieved through methods like kinetic resolution. In this approach, a racemic mixture of a 2-substituted-1,2-dihydroquinoline is treated with a chiral reagent, such as n-butyllithium in the presence of the chiral ligand sparteine. This allows for the preferential reaction of one enantiomer, leaving the other enantiomer in high enantiomeric excess. The resulting enantiomerically enriched 1,2-dihydroquinolines can then be converted into other derivatives, such as 1,4-dihydroquinolines, with retention of stereochemistry.

Chiral Auxiliaries: Another powerful strategy involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. For example, a chiral group could be attached to the nitrogen of the dihydroquinoline ring to control the facial selectivity of reactions at other positions, such as the C3 or C4 carbons. Common auxiliaries include oxazolidinones and camphorsultam.

Substrate Control: In some cases, a chiral center already present in a reactant can direct the stereochemistry of subsequent transformations. In the synthesis of complex polycyclic systems, a chiral substituent on a tether linking different parts of the molecule can control the facial selectivity of cycloaddition reactions, thereby setting the absolute stereochemistry of multiple new chiral centers in a single cascade reaction.

These methods provide access to specific stereoisomers of derivatized 4-methyl-1,2-dihydroquinolines, which is essential for investigating their structure-activity relationships.

Advanced Spectroscopic and Analytical Methodologies in 4 Methyl 1,2 Dihydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-Methyl-1,2-dihydroquinoline in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environment of each nucleus.

In ¹H NMR, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the methylene (B1212753) protons in the dihydro ring, the N-H proton, and the methyl group protons. The chemical shift (δ) of these protons provides clues about their electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, allowing for the establishment of connectivity. For instance, the olefinic proton at the C3 position typically appears as a triplet due to coupling with the adjacent C2 methylene protons. The methyl group protons at the C4 position would likely appear as a singlet or a narrow doublet depending on the coupling to the vinylic proton.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.inlibretexts.org A proton-decoupled ¹³C NMR spectrum of this compound would display ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts differentiate between aliphatic (CH₃, CH₂), vinylic (C=C), and aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon skeleton. bhu.ac.in

NMR is also crucial for mechanistic insights, allowing researchers to monitor reaction progress, identify intermediates, and understand the stereochemical outcomes of synthetic transformations leading to this compound and its derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar 1,2-dihydroquinoline (B8789712) structures. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 3.5 - 5.0 (broad s) | - |

| C2-H₂ | ~3.3 (t) | ~45 |

| C3-H | ~5.5 (t) | ~122 |

| C4-CH₃ | ~2.0 (s) | ~20 |

| C4 | - | ~128 |

| C4a | - | ~135 |

| C5-H | 6.5 - 7.2 (d) | ~127 |

| C6-H | 6.5 - 7.2 (t) | ~120 |

| C7-H | 6.5 - 7.2 (t) | ~129 |

| C8-H | 6.5 - 7.2 (d) | ~115 |

| C8a | - | ~145 |

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. With a molecular formula of C₁₀H₁₁N, the compound has a nominal mass of 145 amu. In a typical electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion ([M]⁺), which for this compound would be found at m/z 145. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula with high confidence. This is crucial to distinguish it from other isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. scienceready.com.aulibretexts.org The molecular ion of this compound can undergo fragmentation through characteristic pathways. Common fragmentation might include the loss of a methyl radical (•CH₃) from the C4 position, which would result in a significant fragment ion at m/z 130 ([M-15]⁺). This fragment corresponds to the stable dihydroquinoline cation. Further fragmentation of the ring system can also occur, providing additional structural clues. MS is also widely used in conjunction with liquid chromatography (LC-MS) to monitor the progress of reactions that synthesize or modify this compound. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₀H₁₁N | - |

| Nominal Mass | 145 | Calculated from most abundant isotopes. |

| Molecular Ion Peak ([M]⁺) | m/z 145 | Represents the intact molecule minus one electron. |